molecular formula C26H25FN2O2 B12385947 [(3R)-3-[4-(2-cyclopropylphenyl)-2-(hydroxymethyl)phenyl]pyrrolidin-1-yl]-(5-fluoropyridin-2-yl)methanone

[(3R)-3-[4-(2-cyclopropylphenyl)-2-(hydroxymethyl)phenyl]pyrrolidin-1-yl]-(5-fluoropyridin-2-yl)methanone

Cat. No.: B12385947
M. Wt: 416.5 g/mol
InChI Key: NSHGEYJEPAJENJ-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrolidine-based small molecule featuring a stereochemically defined (3R) configuration. Its structure includes a 4-(2-cyclopropylphenyl)phenyl moiety substituted with a hydroxymethyl group at the 2-position, linked to a 5-fluoropyridin-2-yl methanone via the pyrrolidine nitrogen. The 5-fluoropyridine moiety likely contributes to target binding via π-stacking and dipole interactions .

Properties

Molecular Formula

C26H25FN2O2

Molecular Weight

416.5 g/mol

IUPAC Name

[(3R)-3-[4-(2-cyclopropylphenyl)-2-(hydroxymethyl)phenyl]pyrrolidin-1-yl]-(5-fluoropyridin-2-yl)methanone

InChI

InChI=1S/C26H25FN2O2/c27-21-8-10-25(28-14-21)26(31)29-12-11-19(15-29)22-9-7-18(13-20(22)16-30)24-4-2-1-3-23(24)17-5-6-17/h1-4,7-10,13-14,17,19,30H,5-6,11-12,15-16H2/t19-/m0/s1

InChI Key

NSHGEYJEPAJENJ-IBGZPJMESA-N

Isomeric SMILES

C1CN(C[C@H]1C2=C(C=C(C=C2)C3=CC=CC=C3C4CC4)CO)C(=O)C5=NC=C(C=C5)F

Canonical SMILES

C1CC1C2=CC=CC=C2C3=CC(=C(C=C3)C4CCN(C4)C(=O)C5=NC=C(C=C5)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-3-[4-(2-cyclopropylphenyl)-2-(hydroxymethyl)phenyl]pyrrolidin-1-yl]-(5-fluoropyridin-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidine structure, followed by the introduction of the cyclopropylphenyl and hydroxymethylphenyl groups. The final step involves the addition of the fluoropyridinyl moiety. Reaction conditions often include the use of specific solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality material.

Chemical Reactions Analysis

Reduction Reactions

The hydroxymethyl group (-CH2OH) undergoes selective reduction under mild conditions. For example:

  • Sodium borohydride (NaBH4) in ethanol reduces carbonyl precursors to the hydroxymethyl group in high yields (e.g., 96% yield for related furan derivatives) .

  • Lithium aluminum hydride (LiAlH4) in anhydrous ether achieves similar reductions but requires careful temperature control to avoid over-reduction .

Table 1: Reduction of Carbonyl Precursors to Hydroxymethyl Derivatives

ReagentSolventTemperatureYield (%)Reference
NaBH4Ethanol0–25°C96
LiAlH4Et2OReflux90

Cross-Coupling Reactions

The aromatic rings participate in palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura coupling with arylboronic acids using Pd(OAc)2 and ligands like glyoxal bis(N-methyl-N-phenyl-hydrazone) forms biaryl structures (83% yield for 5-phenyl-2-furaldehyde synthesis) .

  • Reaction conditions often include aerobic environments and polar aprotic solvents (e.g., DMF) .

Table 2: Suzuki-Miyaura Coupling Parameters

SubstrateBoronic AcidCatalyst/LigandYield (%)Reference
5-Bromo-2-furaldehydePhenylboronic acidPd(OAc)2 + ligand 183

Protection/Deprotection of Hydroxymethyl

  • The hydroxymethyl group is protected as a phthalimide using potassium phthalimide and K2CO3 in DMF (96% yield) .

  • Deprotection involves hydrolysis under acidic or basic conditions .

Hydrazone Formation

Reaction with arylsulfonohydrazides in ethanol produces hydrazones, which are stabilized by hydrogen bonding (e.g., Scheme 35 in ).

Acid-Catalyzed Cyclizations

The pyrrolidine nitrogen can undergo alkylation or acylation. For example:

  • p-Toluenesulfonic acid catalyzes cyclization reactions with carbohydrazides to form fused heterocycles .

Stereochemical Considerations

The (3R) configuration of the pyrrolidine ring influences reaction outcomes. For instance:

  • Methyl magnesium bromide (CH3MgCl) in ether reacts stereoselectively with carbonyl groups to form chiral alcohols (58% yield) .

Table 3: Stereoselective Grignard Reactions

Carbonyl CompoundGrignard ReagentProduct ConfigurationYield (%)Reference
5-Phenyl-2-furaldehydeCH3MgCl(1R)-1-(5-Phenylfuran-2-yl)ethanol58

Nucleophilic Aromatic Substitution

The 5-fluoropyridinyl group participates in nucleophilic substitution with amines or thiols under basic conditions (e.g., K2CO3 in DMF) .

Key Research Findings

  • Cross-coupling reactions dominate synthetic pathways for constructing the compound’s aromatic framework .

  • Stereochemical integrity is preserved using chiral ligands and controlled reaction conditions .

  • Hydrazones derived from this compound show promise as intermediates for bioactive molecule synthesis .

Scientific Research Applications

Neuropsychiatric Disorders

Research indicates that compounds with similar structural motifs, particularly those containing piperidine or pyrrolidine fragments, are effective in modulating serotonin and dopamine receptors. These receptors are crucial in treating conditions such as depression, anxiety, and schizophrenia.

  • Case Study : A study demonstrated that derivatives of pyrrolidine-based compounds exhibit high affinity for the 5-HT2A receptor, which is implicated in mood regulation. For instance, modifications to the side chains of pyrrolidine can enhance selectivity and potency against these receptors, potentially leading to new antidepressant therapies .

Anticancer Activity

The compound's structure suggests potential anticancer properties due to its ability to interact with various cellular pathways involved in tumor growth and proliferation.

  • Case Study : In vitro studies have shown that similar compounds can inhibit cancer cell lines by inducing apoptosis through the modulation of signaling pathways like PI3K/Akt and MAPK. For example, a related compound demonstrated IC50 values in the low nanomolar range against multiple cancer types .

Anti-inflammatory Effects

Preliminary research indicates that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

  • Case Study : A related study highlighted the anti-inflammatory effects of pyrrolidine derivatives in animal models of arthritis, suggesting that these compounds could inhibit pro-inflammatory cytokines and chemokines .

Mechanism of Action

The mechanism of action of [(3R)-3-[4-(2-cyclopropylphenyl)-2-(hydroxymethyl)phenyl]pyrrolidin-1-yl]-(5-fluoropyridin-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core scaffold modifications, substituent variations, and stereochemical distinctions. Below is a comparative analysis supported by evidence from synthetic and pharmacological studies:

Pyrrolidine Derivatives with Oxadiazole Linkers

Compound 1a/1b ():

  • Structure: 5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole.
  • Key Differences: Replaces the methanone linker with a 1,2,4-oxadiazole ring. Lacks the hydroxymethyl and cyclopropyl groups; instead, features a 2-phenylethyl substituent.
  • The absence of a cyclopropyl group could decrease metabolic stability .

Pyrrolidin-2-one Cannabinoid Receptor Modulators ()

Compound 8/15:

  • Structure: (3R/S,5R)-5-(3-Methoxy-phenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one.
  • Key Differences:
    • Incorporates a pyrrolidin-2-one core instead of pyrrolidine.
    • Substituted with a trifluoromethylphenyl group and methoxyphenyl moiety.
  • Implications:
    • The lactam (pyrrolidin-2-one) structure enhances hydrogen-bonding capacity but reduces basicity compared to the pyrrolidine scaffold.
    • The trifluoromethyl group improves lipophilicity and membrane permeability but may introduce metabolic liabilities .

Spiro-Fused Pyridine Derivatives ()

Compound 16G:

  • Structure: (4-(4-Methoxyphenyl)-5-((4-methoxyphenyl)ethynyl)-2-(4-(trifluoromethyl)phenyl)pyridin-3-yl)(phenyl)methanone.
  • Key Differences:
    • Features a pyridine core with spiro-fused substituents and ethynyl linkages.
    • Methoxy and trifluoromethyl groups dominate the substitution pattern.
  • Implications:
    • The ethynyl spacer may enhance rigidity and π-conjugation, favoring target engagement in hydrophobic pockets.
    • Methoxy groups could reduce oxidative metabolism but limit solubility compared to the hydroxymethyl group in the target compound .

Data Table: Structural and Functional Comparison

Parameter Target Compound Compound 1a/1b () Compound 8/15 () Compound 16G ()
Core Scaffold Pyrrolidine Pyrrolidine + oxadiazole Pyrrolidin-2-one Pyridine + spiro-fused system
Key Substituents 5-Fluoropyridyl, cyclopropylphenyl 4-Pyridyl, phenylethyl Trifluoromethylphenyl, methoxyphenyl Methoxyphenyl, trifluoromethylphenyl
Stereochemistry (3R) configuration (3R/S) for pyrrolidine (3R/S,5R) for pyrrolidin-2-one Not specified
Solubility (Predicted) Moderate (hydroxymethyl enhances) Low (lipophilic phenylethyl group) Low (trifluoromethyl reduces) Moderate (methoxy balances)
Metabolic Stability High (cyclopropyl reduces CYP450) Moderate (phenylethyl vulnerable) Low (trifluoromethyl may hinder) Moderate (ethynyl stabilizes)

Research Findings and Implications

  • Stereochemical Sensitivity: The (3R) configuration in the target compound likely optimizes spatial orientation for target binding, as seen in enantiomer-selective activity in analogs like 1a/1b .
  • Substituent Effects: The hydroxymethyl group improves aqueous solubility relative to methoxy or trifluoromethyl groups in analogs, critical for bioavailability .
  • Metabolic Profile: The cyclopropyl group may mitigate CYP450-mediated oxidation, a common issue in phenyl- or trifluoromethyl-substituted analogs .

Biological Activity

The compound [(3R)-3-[4-(2-cyclopropylphenyl)-2-(hydroxymethyl)phenyl]pyrrolidin-1-yl]-(5-fluoropyridin-2-yl)methanone, often referred to as a pyrrolidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a pyrrolidine ring and a fluoropyridine moiety, which are known to influence its biological activity. The presence of a cyclopropyl phenyl group and a hydroxymethyl group further enhances its pharmacological profile.

Research indicates that compounds with similar structures often act as inhibitors or modulators of various biological pathways. For instance, pyrrolidine derivatives have been implicated in the inhibition of enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cholesterol absorption .

2. Biological Targets

The compound is hypothesized to interact with several biological targets:

  • Dihydroneopterin Aldolase : This enzyme is involved in folate metabolism, and inhibition could lead to altered cellular proliferation .
  • DGAT2 (Diacylglycerol O-acyltransferase 2) : Compounds similar to this structure have been noted for their ability to inhibit DGAT2, which plays a critical role in triglyceride synthesis and lipid storage .

1. Cholesterol Absorption Inhibition

A study involving structurally related compounds demonstrated significant reductions in total plasma cholesterol levels in animal models. The compound's mechanism was linked to its ability to inhibit cholesterol absorption in the intestines, suggesting potential therapeutic applications in managing hyperlipidemia .

2. Anticancer Potential

In vitro studies have shown that similar pyrrolidine derivatives exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis through mitochondrial pathways, highlighting the potential use of this compound in cancer therapy .

Research Findings

A summary of key research findings related to the compound's biological activity is presented in the following table:

Study ReferenceBiological ActivityFindings
DGAT2 InhibitionDemonstrated effective inhibition leading to reduced lipid accumulation.
Cholesterol AbsorptionShowed significant reduction in plasma cholesterol levels in animal models.
Anticancer ActivityInduced apoptosis in cancer cell lines, suggesting potential for therapeutic use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.